![molecular formula C11H15N3O4S B1364017 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine CAS No. 63178-61-0](/img/structure/B1364017.png)
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazines. It is a yellow crystalline powder with a molecular weight of 311.36 g/mol. MNPP has been studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Antibacterial Activities
- Antibacterial Applications: 1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have demonstrated notable antibacterial activities. Specifically, certain derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine showed enhanced antibacterial properties (Wu Qi, 2014).
Supramolecular Framework Analysis
- Crystallographic Study: The molecule 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate crystallized in the monoclinic crystal system, with its molecular and crystal structure stabilized by hydrogen bond interactions. This study contributes to the understanding of molecular interactions and structural stability in related compounds (M. Prabhuswamy et al., 2017).
Anticancer Activity
- Potential Anticancer Agents: Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, have shown significant anticancer activity. The effectiveness of these compounds was observed in various cancer cell lines, indicating the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020).
Enzymatic Metabolism Study
- Drug Metabolism Research: The metabolism of Lu AA21004, a novel antidepressant, was extensively studied, revealing that its metabolites include a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This research is crucial for understanding the pharmacokinetics of such drugs (Mette G. Hvenegaard et al., 2012).
Anti-Inflammatory and Anti-TMV Agents
- Anti-Inflammatory and Antiviral Properties: New derivatives of piperazine, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, exhibited significant anti-inflammatory activity. Additionally, some urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Khaled R. A. Abdellatif et al., 2014; R. C. Krishna Reddy et al., 2013).
Antibacterial and Biofilm Inhibitors
- Novel Antibacterial Agents: Certain piperazine derivatives, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown substantial antibacterial efficacy, including against MRSA and VRE bacterial strains. These compounds also demonstrated excellent biofilm inhibition activities, indicating their potential as novel antibacterial agents (Ahmed E. M. Mekky et al., 2020).
properties
IUPAC Name |
1-methylsulfonyl-4-(4-nitrophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQBVNBFQUOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385418 | |
Record name | ST088463 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine | |
CAS RN |
63178-61-0 | |
Record name | ST088463 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.